N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide
Overview
Description
N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide is an organic compound that features a brominated phenyl group and a cyanobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide typically involves the bromination of 2-methylbenzoic acid followed by a series of reactions to introduce the cyanobenzamide group. One common method involves the bromination of 2-methylbenzoic acid using bromine in the presence of sulfuric acid . The resulting 5-bromo-2-methylbenzoic acid is then reacted with appropriate reagents to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as N-chlorosuccinimide (NCS) in dimethylformamide (DMF) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of brominated phenyl compounds on biological systems.
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide involves its interaction with specific molecular targets. The bromine atom and cyanobenzamide group can interact with enzymes and receptors, affecting their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(5-Bromo-2-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a cyanobenzamide group.
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: Contains a brominated phenyl group and a thiophene ring.
Uniqueness
N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide is unique due to the presence of both a brominated phenyl group and a cyanobenzamide moiety. This combination imparts specific chemical and physical properties that are valuable in various applications.
Properties
IUPAC Name |
N-(5-bromo-2-methylphenyl)-3-cyanobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-10-5-6-13(16)8-14(10)18-15(19)12-4-2-3-11(7-12)9-17/h2-8H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXLEUZUEFZJTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(=O)C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656360 | |
Record name | N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1157457-17-4 | |
Record name | N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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